molecular formula C22H20ClN3O B11453646 7-(4-chlorophenyl)-2-[(3,5-dimethylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one

7-(4-chlorophenyl)-2-[(3,5-dimethylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11453646
M. Wt: 377.9 g/mol
InChI Key: NQESKFQVDACKTB-UHFFFAOYSA-N
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Description

7-(4-chlorophenyl)-2-[(3,5-dimethylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one is a synthetic organic compound that belongs to the quinazolinone class. This compound is characterized by its complex structure, which includes a quinazolinone core substituted with a 4-chlorophenyl group and a 3,5-dimethylphenylamino group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-chlorophenyl)-2-[(3,5-dimethylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Substitution Reactions:

    Final Cyclization: The final step involves the cyclization of the intermediate compounds to form the desired quinazolinone structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This includes the use of high-throughput screening methods, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

7-(4-chlorophenyl)-2-[(3,5-dimethylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenated precursors and amines are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different oxidation states, while substitution reactions can introduce various functional groups.

Scientific Research Applications

7-(4-chlorophenyl)-2-[(3,5-dimethylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(4-chlorophenyl)-2-[(3,5-dimethylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-chlorophenyl)-2-[(3,5-dimethylphenyl)amino]-quinazolin-4(3H)-one
  • 7-(4-chlorophenyl)-2-[(3,5-dimethylphenyl)amino]-quinazolin-6(5H)-one

Uniqueness

7-(4-chlorophenyl)-2-[(3,5-dimethylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one is unique due to its specific substitution pattern and the presence of both the 4-chlorophenyl and 3,5-dimethylphenylamino groups. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C22H20ClN3O

Molecular Weight

377.9 g/mol

IUPAC Name

7-(4-chlorophenyl)-2-(3,5-dimethylanilino)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C22H20ClN3O/c1-13-7-14(2)9-18(8-13)25-22-24-12-19-20(26-22)10-16(11-21(19)27)15-3-5-17(23)6-4-15/h3-9,12,16H,10-11H2,1-2H3,(H,24,25,26)

InChI Key

NQESKFQVDACKTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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